

TRPV1 Agonist Profile Comparison

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Compound Focus: AM404

CAS No.: 183718-77-6

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The following table compares **AM404**'s activity against other known TRPV1 agonists.

Agonist	Type	Receptor	Efficacy (vs. Capsaicin)	Potency (EC ₅₀)	Key Functional Outcomes
AM404	Partial Agonist [1]	TRPV1	~50% (Ca ²⁺ imaging) [1]	6-7 μM (Ca ²⁺ influx, HEK293 cells) [2]	Weak induction of TRPV1 desensitization [1]; Cytotoxicity in sensory neurons [2]
Capsaicin	Full Agonist [1]	TRPV1	100% (Reference)	-	Strong induction of TRPV1 desensitization [1]
Anandamide (AEA)	Partial Agonist [1]	TRPV1	~50% (Ca ²⁺ imaging) [1]	-	Weak induction of TRPV1 desensitization [1]
Cap-ET	Biased Agonist [1]	TRPV1	Effective Ca ²⁺ signals, poor electric currents [1]	-	Induces desensitization in pre-sensitized (e.g., inflamed) conditions [1]

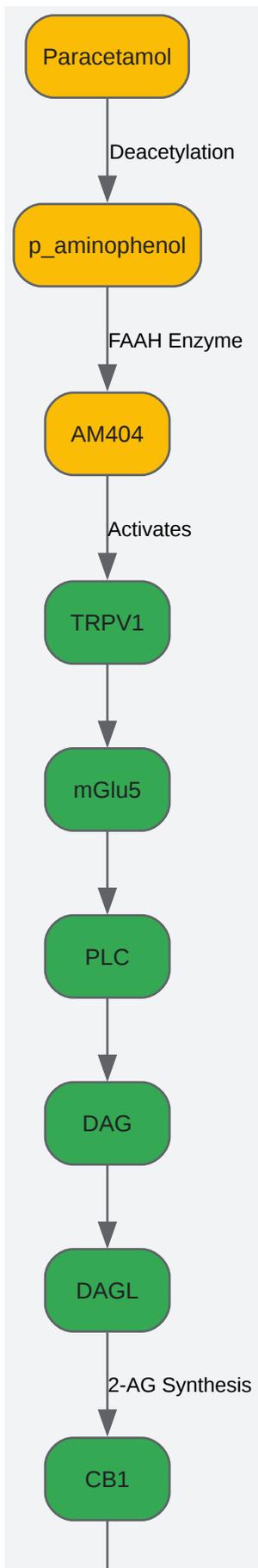
Key Experimental Findings and Protocols

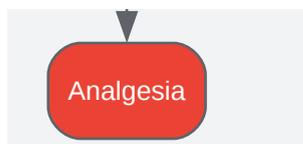
The table below summarizes the core experimental evidence that defines **AM404**'s interaction with TRPV1.

Finding	Experimental Model	Protocol Summary	Key Result / Citation
Partial Agonism	HEK293 cells stably expressing rat TRPV1 [1]	Ca²⁺ Imaging: Cells loaded with Fura-2 AM. Agonist-induced changes in intracellular Ca ²⁺ were measured as F340/F380 ratios [1].	AM404 induced a Ca ²⁺ response with approximately 50% of the efficacy of capsaicin [1].
Potency (EC₅₀)	HEK293 cells with inducible hTRPV1 [2]	Whole-Cell Patch Clamp: Concentration-dependent activation of TRPV1-mediated ion currents was measured [2].	The EC ₅₀ for AM404-induced activation of human TRPV1 was 6.3 μM [2].
Weak Desensitization	HEK293 cells stably expressing rat TRPV1 [1]	YO-PRO-1 Uptake Assay: Fluorescent dye uptake via TRPV1 was measured after prolonged agonist pre-treatment to assess desensitization [1].	A 1-hour pre-treatment with 10 μM AM404 caused only a small reduction in subsequent channel activation, indicating weak desensitization [1].
TRPV1-Mediated Cytotoxicity	HEK293 cells with inducible hTRPV1; DRG neurons [2]	Cell Viability Assay: Cells were exposed to AM404 with/without TRPV1 antagonists. Viability was assessed via fluorescence-based assays [2].	AM404-induced cytotoxicity was abolished by the TRPV1 antagonist capsazepine, confirming TRPV1-dependent cell death [2].
Binding Site	HEK293 cells with inducible hTRPV1 [2]	Whole-Cell Patch Clamp: Currents induced by AM404 were measured after pre-treatment with the TRPV1 antagonist capsazepine, which targets the vanilloid-binding site [2].	Capsazepine pre-treatment inhibited AM404-induced currents, suggesting AM404 interacts with the vanilloid-binding domain [2].

AM404 Signaling Pathway in Paracetamol Analgesia

The diagram below illustrates the central mechanism of action for the analgesic effect of paracetamol, which is mediated by its metabolite **AM404** and involves TRPV1 activation.





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The established central signaling cascade for **AM404**-induced analgesia begins with TRPV1 activation, leading to subsequent stimulation of the metabotropic glutamate receptor 5 (mGlu5), phospholipase C (PLC), and diacylglycerol (DAG) lipase (DAGL), ultimately resulting in the synthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG) and activation of cannabinoid CB1 receptors [3].

Interpretation of Experimental Data

For researchers, the data indicates that **AM404** is a **low-efficacy partial agonist** of TRPV1. Its functional profile is distinct from full agonists like capsaicin:

- **Partial Agonism:** **AM404** activates TRPV1 but does not produce a maximal response, which may result in a more modulated physiological effect [1].
- **Therapeutic Implications:** The weak desensitization property suggests **AM404** is less likely to induce profound, long-lasting desensitization like capsaicin, which may be relevant for its role in analgesia without causing complete sensory neuron silencing [1].
- **Cytotoxicity Consideration:** TRPV1-dependent cytotoxicity is an important factor to consider in drug development, as it points to potential neurotoxicity at high concentrations [2].

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References

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